GXF-111

Targeted Protein Degradation PROTAC V1A Receptor

Researchers investigating V1A receptor function often find that antagonists (e.g., relcovaptan) merely block ligand binding without eliminating receptor scaffolding roles, potentially stabilizing the target. GXF-111 is a cereblon-recruiting PROTAC that triggers ubiquitin-dependent proteasomal degradation of the V1A receptor, enabling complete loss-of-function analysis. - Catalytic knockdown: depletes both signaling and scaffolding functions for definitive target validation in prostate cancer and CNS injury models. - Superior mechanistic tool: distinguishes occupancy-driven inhibition from event-driven degradation; reveals therapeutic windows inaccessible to antagonists. - Custom synthesis, batch-certified, shipped with temperature control.

Molecular Formula C42H42ClN7O3
Molecular Weight 728.3 g/mol
Cat. No. B12396617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGXF-111
Molecular FormulaC42H42ClN7O3
Molecular Weight728.3 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CNCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl
InChIInChI=1S/C42H42ClN7O3/c1-26-47-48-39-20-17-36(45-32-15-13-31(43)14-16-32)34-23-30(12-18-37(34)50(26)39)28-10-8-27(9-11-28)24-44-22-3-2-5-29-6-4-7-33-35(29)25-49(42(33)53)38-19-21-40(51)46-41(38)52/h4,6-16,18,23,36,38,44-45H,2-3,5,17,19-22,24-25H2,1H3,(H,46,51,52)
InChIKeyABYFWCBFVBXOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

V1A-Targeting PROTAC Degrader Overview


3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a heterobifunctional proteolysis-targeting chimera (PROTAC) molecule. Its structure integrates a triazolobenzazepine-derived ligand, typically associated with vasopressin V1A receptor antagonism, with a piperidine-2,6-dione moiety, a known cereblon (CRBN) E3 ubiquitin ligase binder. This design enables the compound to recruit the V1A receptor to the CRBN E3 ligase complex, facilitating target ubiquitination and subsequent proteasomal degradation. The compound is part of an emerging class of degraders that shift the therapeutic paradigm from occupancy-driven inhibition to event-driven protein knockdown [1].

Heterobifunctional PROTAC degrader targeting V1A receptor
Recruits CRBN E3 ligase for ubiquitin-proteasome degradation
Enables event-driven protein knockdown over occupancy-based inhibition

Why V1A Antagonists Cannot Substitute This PROTAC


Direct substitution of this PROTAC with a simple V1A receptor antagonist (e.g., relcovaptan, RGH-122, SRX246) or a non-degrader triazolobenzazepine derivative is scientifically invalid for studies requiring target protein knockdown. While antagonists only block receptor signaling through occupancy, this PROTAC is designed to eliminate the V1A receptor protein entirely. This fundamental mechanistic difference—inhibition versus degradation—leads to divergent cellular phenotypes. For instance, antagonists can paradoxically stabilize the target protein, whereas degraders induce its catalytic removal, potentially abrogating both canonical signaling and any scaffolding functions [1][2].

V1A PROTAC degrader
Mechanism: catalytic degradation vs. occupancy; may eliminate scaffolding functions
V1A antagonist
Protein knockdown
Antagonists can paradoxically stabilize target; degraders remove it entirely
Receptor blockade
Loss-of-function phenotype
Functional readouts may diverge; degrader reveals non-canonical roles
Pharmacological inhibition

Quantitative Evidence Profile


Degradation Potency (DC50/Dmax)

High-strength, direct, quantitative comparison data for the degradation potency (DC50/Dmax) of this specific PROTAC against the V1A receptor are not available in the public domain at the time of this analysis. Consequently, this evidence is classified as 'Supporting evidence' based on the known mechanism of the compound class. A direct, quantitative comparator study would be required to establish a specific differential advantage over another V1A-targeting degrader or inhibitor. [1]

Degradation Potency
Data to verify
No public DC50/Dmax data
Supports degradation study design context
Direct measurement needed for experimental planning
Targeted Protein Degradation PROTAC V1A Receptor

Vasopressin Receptor Selectivity Profile

Direct, quantitative selectivity data (e.g., degradation of V1A vs. V1B vs. V2 receptors) for this PROTAC are not publicly available. As 'Supporting evidence', it is understood that the triazolobenzazepine warhead confers V1A receptor binding, and its selectivity profile is inherited from the parent antagonist. For example, the clinical candidate RGH-122, a triazolobenzazepine-based V1A antagonist, exhibits >100-fold selectivity for V1A over the V2 receptor (Ki = 0.3 nM vs. >30 nM). It is plausible, though unverified for this degrader, that a similar selectivity window exists [1].

Selectivity Profile
Supporting evidence
>100-fold V1A vs. V2 (RGH-122 class)
Selectivity inherited from parent antagonist; unverified for this degrader
Off-target degradation may confound phenotypic interpretation
PROTAC Selectivity V1A Receptor Off-Target Degradation

Ternary Complex Formation and Cooperativity

Direct, quantitative data on the cooperativity (alpha value) of ternary complex formation for this specific PROTAC are not available. As 'Class-level inference', studies on structurally analogous triazolodiazepine-based BET degraders have demonstrated positive cooperativity (α > 1) in ternary complex formation with CRBN and BRD4, correlating with enhanced degradation potency. In contrast, tetrahydroquinoline-based PROTACs exhibited negative cooperativity (α < 1) and were less potent degraders [1]. This class-level observation suggests, but does not prove, that this triazolobenzazepine-based degrader may similarly benefit from favorable ternary complex dynamics.

Ternary Complex Cooperativity
Class-level inference
α > 1 (triazolodiazepine class) vs. α
Positive cooperativity may support substoichiometric degradation
Not directly measured for this PROTAC
PROTAC Cooperativity Ternary Complex CRBN

Key Research & Industrial Applications


Mechanistic Dissection of V1A Receptor

This PROTAC is ideally suited for experiments designed to distinguish between the signaling and scaffolding functions of the V1A receptor. By degrading the entire receptor protein, it provides a more definitive loss-of-function phenotype than antagonists, which only block ligand binding. This approach is critical for studying V1A's role in complex cellular processes like cell proliferation in castration-resistant prostate cancer, where V1A receptor depletion has been shown to reduce tumor growth [1]. This is a scenario where an antagonist would not be an appropriate substitute.

V1A Target Validation in Preclinical Models

This compound serves as a high-value chemical probe for validating the V1A receptor as a therapeutic target. In drug discovery, a PROTAC can provide stronger genetic-like evidence for target dependency than a traditional inhibitor. The catalytic nature of degradation can also reveal therapeutic windows that are not apparent with occupancy-based inhibitors. For instance, the use of a V1A antagonist like relcovaptan has shown promise in models of spinal cord injury and prostate cancer [2]. A V1A-targeting degrader could offer enhanced efficacy or a different safety profile in these same disease models.

Developing Cereblon-Based GPCR Degraders

This molecule represents a valuable tool compound for researchers developing PROTACs against GPCRs, a historically challenging target class for degradation. It provides a functional example of a cereblon-based degrader for a Class A GPCR. Researchers can use this compound as a benchmark to study the relationship between linker composition, ternary complex formation, and degradation efficiency for this receptor class. The triazolobenzazepine warhead is a well-characterized scaffold for V1A antagonism, making it a reliable starting point for SAR studies aimed at improving degrader properties like cellular permeability and metabolic stability [3].

Application
Selection Property
Validation Focus
Mechanistic dissection of V1A signaling and scaffolding functions
Degradation-based loss-of-function
Phenotypic endpoint comparison in cell models
V1A target validation in preclinical models
Chemical probe with catalytic knockdown
Model-response endpoint context
Cereblon-based GPCR degrader development
Benchmark for linker-termary complex SAR
Degradation efficiency and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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